molecular formula C27H32N6O14P2 B019366 3-Benzoylpyridine-adenine dinucleotide CAS No. 104076-88-2

3-Benzoylpyridine-adenine dinucleotide

Cat. No. B019366
M. Wt: 726.5 g/mol
InChI Key: PDQBXNVFMIWCME-XXQHZGKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoylpyridine-adenine dinucleotide (BpAD) is an important coenzyme that is involved in several biochemical reactions in living organisms. It is a derivative of nicotinamide adenine dinucleotide (NAD) and is synthesized from NAD+ through a series of chemical reactions. BpAD has been extensively studied for its use in scientific research and has been found to have several applications in the field of biochemistry.

Mechanism Of Action

3-Benzoylpyridine-adenine dinucleotide acts as a coenzyme in several biochemical reactions by accepting or donating electrons. It is involved in the transfer of electrons between enzymes and substrates, which is essential for the proper functioning of metabolic pathways. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression by acting as a substrate for enzymes involved in the modification of DNA and RNA.

Biochemical And Physiological Effects

3-Benzoylpyridine-adenine dinucleotide has several biochemical and physiological effects. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a role in the regulation of cellular metabolism. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression and the maintenance of cellular redox balance. Its deficiency has been linked to several metabolic disorders, including diabetes and obesity.

Advantages And Limitations For Lab Experiments

3-Benzoylpyridine-adenine dinucleotide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Benzoylpyridine-adenine dinucleotide is also readily available and affordable, making it an ideal coenzyme for use in scientific research. However, 3-Benzoylpyridine-adenine dinucleotide has some limitations, including its susceptibility to degradation and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 3-Benzoylpyridine-adenine dinucleotide. One area of research is the development of new synthetic methods for the production of 3-Benzoylpyridine-adenine dinucleotide. Another area of research is the study of the role of 3-Benzoylpyridine-adenine dinucleotide in the regulation of cellular metabolism and gene expression. Additionally, the development of new analytical techniques for the detection and quantification of 3-Benzoylpyridine-adenine dinucleotide in biological samples is an important area of research. The study of 3-Benzoylpyridine-adenine dinucleotide has the potential to lead to the development of new treatments for metabolic disorders and other diseases.

Synthesis Methods

The synthesis of 3-Benzoylpyridine-adenine dinucleotide involves the use of several chemical reagents and requires a series of steps. The first step involves the reduction of NAD+ to NADH using sodium borohydride. The resulting NADH is then reacted with benzoyl chloride to form 3-benzoylpyridine-adenine. This compound is then oxidized using potassium ferricyanide to form 3-Benzoylpyridine-adenine dinucleotide.

Scientific Research Applications

3-Benzoylpyridine-adenine dinucleotide has been extensively studied for its use in scientific research. It is used as a coenzyme in several biochemical reactions, including those involved in the metabolism of carbohydrates, fats, and proteins. 3-Benzoylpyridine-adenine dinucleotide is also involved in the regulation of gene expression and the maintenance of cellular redox balance. Its applications in scientific research include the study of enzyme kinetics, metabolic pathways, and the regulation of cellular metabolism.

properties

CAS RN

104076-88-2

Product Name

3-Benzoylpyridine-adenine dinucleotide

Molecular Formula

C27H32N6O14P2

Molecular Weight

726.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1

InChI Key

PDQBXNVFMIWCME-XXQHZGKUSA-N

Isomeric SMILES

C1C=CN(C=C1C(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

SMILES

C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

Canonical SMILES

C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

Other CAS RN

104076-88-2

synonyms

3-benzoylpyridine-adenine dinucleotide
Bz3PdAD

Origin of Product

United States

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